Cas no 2680779-26-2 (tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate)
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate
- EN300-28288587
- 2680779-26-2
-
- Inchi: 1S/C14H14ClN3O2/c1-14(2,3)20-13(19)18-12-10(7-16)9-5-4-8(15)6-11(9)17-12/h4-6,17H,1-3H3,(H,18,19)
- InChI Key: LGUOLMKVRWJWAJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C#N)=C(NC(=O)OC(C)(C)C)NC=2C=1
Computed Properties
- Exact Mass: 291.0774544g/mol
- Monoisotopic Mass: 291.0774544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 77.9Ų
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288587-0.05g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
| Enamine | EN300-28288587-0.1g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
| Enamine | EN300-28288587-0.25g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-28288587-0.5g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
| Enamine | EN300-28288587-1.0g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
| Enamine | EN300-28288587-2.5g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
| Enamine | EN300-28288587-5.0g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
| Enamine | EN300-28288587-10.0g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
| Enamine | EN300-28288587-1g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 1g |
$928.0 | 2023-09-08 | ||
| Enamine | EN300-28288587-5g |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate |
2680779-26-2 | 5g |
$2692.0 | 2023-09-08 |
tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate
Comprehensive Overview of tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate (CAS No. 2680779-26-2)
The compound tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate, with the CAS number 2680779-26-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the indole core, cyano group, and carbamate functionality, make it a versatile intermediate for synthesizing bioactive compounds. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and material science.
One of the key reasons for the growing interest in tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate is its role in the development of small-molecule inhibitors and kinase-targeted therapies. The indole scaffold is a privileged structure in medicinal chemistry, often found in molecules with anticancer, antiviral, and anti-inflammatory properties. The presence of the chloro and cyano substituents further enhances its reactivity, enabling diverse chemical modifications. This aligns with current trends in precision medicine and targeted drug design, which are hot topics in the scientific community.
From a synthetic perspective, CAS 2680779-26-2 is valued for its stability and compatibility with various reaction conditions. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, a strategy widely employed in peptide synthesis and combinatorial chemistry. This feature is particularly relevant to researchers exploring high-throughput screening methodologies or optimizing lead compounds for clinical trials. Such applications are frequently discussed in forums and publications focused on drug development pipelines.
Environmental and regulatory considerations also play a role in the demand for tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate. As industries shift toward green chemistry principles, there is a push for intermediates that minimize waste and reduce hazardous byproducts. This compound’s efficient synthesis pathways and potential for atom economy make it an attractive candidate for sustainable manufacturing processes. These aspects resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly those related to responsible consumption and production.
In addition to its pharmaceutical relevance, tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate has applications in material science. The indole derivatives are known to contribute to the optical and electronic properties of polymers, making them useful in organic electronics and sensor technologies. This interdisciplinary appeal underscores the compound’s versatility and aligns with trending searches in nanotechnology and smart materials.
For those sourcing CAS 2680779-26-2, quality and purity are critical factors. Reputable suppliers often provide detailed analytical data, including HPLC, NMR, and mass spectrometry results, to ensure compliance with research standards. This transparency is essential for laboratories adhering to Good Laboratory Practices (GLP) or ISO certifications, topics frequently queried by procurement specialists.
Looking ahead, the demand for tert-butyl N-(6-chloro-3-cyano-1H-indol-2-yl)carbamate is expected to rise, driven by advancements in personalized medicine and bioconjugation techniques. Its compatibility with click chemistry and other modern synthetic tools positions it as a valuable asset for innovators tackling complex biological challenges. As such, this compound exemplifies the intersection of chemical innovation and life sciences, two fields dominating contemporary scientific discourse.
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